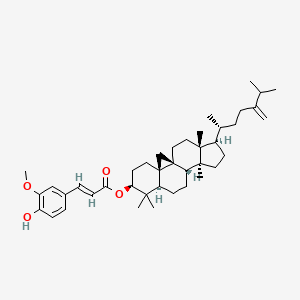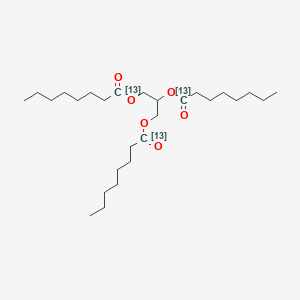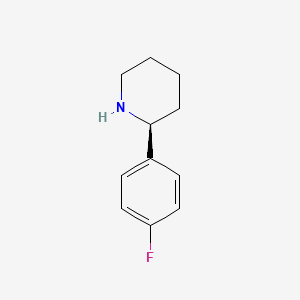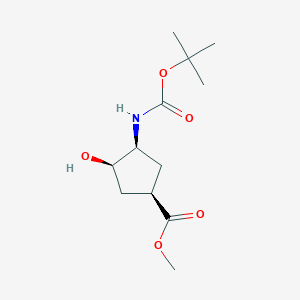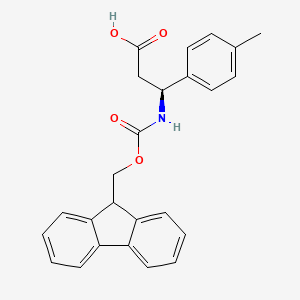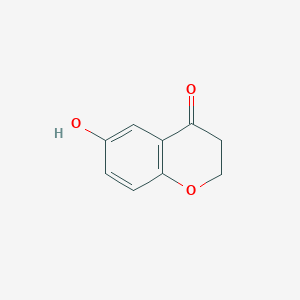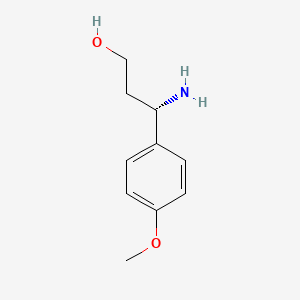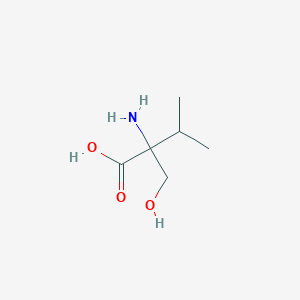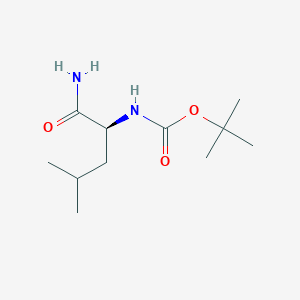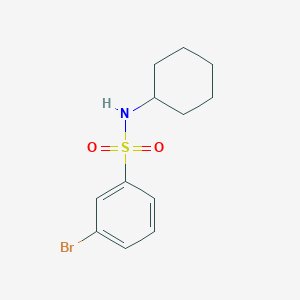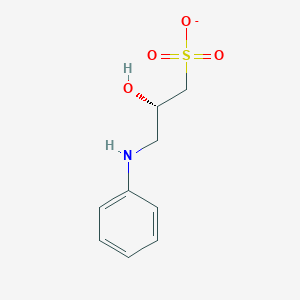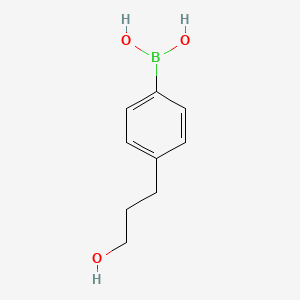
4-(3-羟基丙基)苯硼酸
描述
- 4-(3-Hydroxypropyl)phenylboronic acid (also known as benzeneboronic acid ) is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron.
- It is a white powder commonly used in organic synthesis.
- Boronic acids are mild Lewis acids, stable, and easy to handle, making them important in organic synthesis.
Synthesis Analysis
- One common synthesis method involves using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2 , which is then hydrolyzed to the product.
- Another route involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or directed ortho-metalation.
Molecular Structure Analysis
- C9H13BO3 , with an average mass of 180.009 Da .
- The boron atom is sp2-hybridized and contains an empty p-orbital.
- The compound has idealized C2V molecular symmetry .
Chemical Reactions Analysis
- Phenylboronic acid can selectively recognize cis-diol containing molecules (e.g., nucleosides, catechols, saccharides, and glycoproteins) through reversible covalent reactions.
- It is used in various reactions, including Suzuki-Miyaura coupling , Heck-type reactions , and more.
Physical And Chemical Properties Analysis
- Melting point: 70-74°C
- Solubility: Soluble in most polar organic solvents, poorly soluble in hexanes and carbon tetrachloride.
- Microporous structure affects binding kinetics and equilibrium.
- High binding affinity for adenosine and catechol.
科学研究应用
-
Biomedical Applications
- Summary of Application : The compound “4-(3-Hydroxypropyl)phenylboronic acid” has been used in the creation of phenylboronic acid-functionalized chitosan conjugates . These conjugates have shown potential in various biomedical applications .
- Methods of Application : The primary amine group or the hydroxyl group of chitosan (CS) is chemically modified to augment its application for a specific biomedical purpose . Phenylboronic acid (PBA) and its moieties form covalent bonds with polyol compounds .
- Results or Outcomes : These conjugates have been used as glucose-sensitive polymers, enabling self-regulated insulin release in the treatment of diabetes . They also function as diagnostic agents . Another significant use of these conjugates has been in wound healing and tumor targeting .
-
Diagnostic and Therapeutic Applications
- Summary of Application : Phenylboronic acid (PBA) derivatives, including “4-(3-Hydroxypropyl)phenylboronic acid”, are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .
- Methods of Application : The interaction with sialic acid is a new class of molecular targets and other PBA-based strategies for drug delivery applications .
- Results or Outcomes : The research efforts have focused on new aspects of related research efforts .
安全和危害
- Harmful if swallowed (oral toxicity Category 4).
- Avoid ingestion, inhalation, and skin contact.
- Dispose of properly.
未来方向
- Further research could explore applications in separation, sensing, imaging, diagnostics, and drug delivery.
- Optimization of boronic acid-functionalized materials for enhanced selectivity and efficiency.
I hope this analysis provides a comprehensive overview of 4-(3-Hydroxypropyl)phenylboronic acid! 🌟
属性
IUPAC Name |
[4-(3-hydroxypropyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,11-13H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRVWMBFIDPDIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCCO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408866 | |
| Record name | 4-(3-Hydroxypropyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxypropyl)phenylboronic acid | |
CAS RN |
850568-48-8 | |
| Record name | B-[4-(3-Hydroxypropyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Hydroxypropyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-Hydroxypropyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



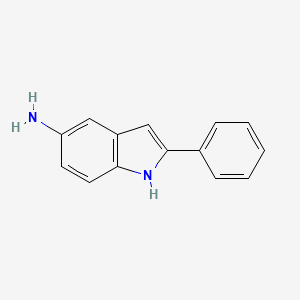
![Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1588360.png)
![2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride](/img/structure/B1588363.png)
